

molecular formula and weight of 3-Nitro-4,5-dihydroisoxazole

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Compound of Interest

Compound Name: 3-Nitro-4,5-dihydroisoxazole

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An In-depth Technical Guide to 3-Nitro-4,5-dihydroisoxazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **3-Nitro-4,5-dihydroisoxazole**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its molecular characteristics, a plausible experimental protocol for its synthesis, and discusses its potential biological activities based on related structures.

Core Molecular and Physical Data

Quantitative data for **3-Nitro-4,5-dihydroisoxazole** has been compiled from various chemical databases. While some physical properties are computationally predicted, they provide a valuable reference for experimental design.

Identifier	Value	Source
Molecular Formula	C ₃ H ₄ N ₂ O ₃	PubChem[1][2]
IUPAC Name	3-nitro-4,5-dihydro-1,2-oxazole	PubChem[1][2]
CAS Number	1121-14-8	AbacipharmTech[3], PubChem[1][2]

Physicochemical Property	Value	Notes
Molecular Weight	116.08 g/mol	PubChem[1][2]
Monoisotopic Mass	116.02219199 Da	PubChem[1][2]
Boiling Point	206°C at 760 mmHg	MySkinRecipes[2]
Topological Polar Surface Area	67.4 Å ²	Computed by Cactvs[1][2]
XLogP3	0.1	Computed by XLogP3[1][2]

Synthesis Protocol: 1,3-Dipolar Cycloaddition

The primary and most versatile method for synthesizing the 4,5-dihydroisoxazole core is the 1,3-dipolar cycloaddition reaction.[4] This involves the reaction of a nitrile oxide with a dipolarophile, typically an alkene. For **3-Nitro-4,5-dihydroisoxazole**, the reaction would proceed between nitroformonitrile oxide (generated in situ) and ethylene.

Experimental Methodology

Reaction: In situ generation of nitroformonitrile oxide and subsequent [3+2] cycloaddition with ethylene.

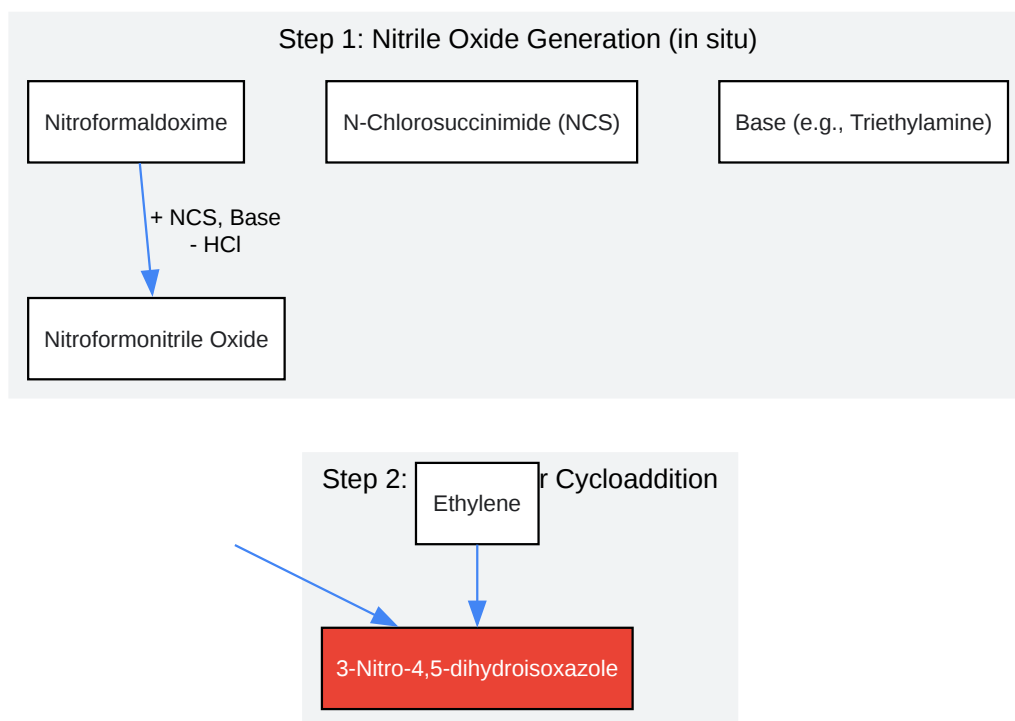
Materials:

- Nitroformaldoxime (starting material for nitrile oxide)
- Ethylene (dipolarophile)
- Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or Chloramine-T)
- Base (e.g., Triethylamine)
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Reaction vessel suitable for handling gaseous reagents

Procedure:

- **Reaction Setup:** A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is charged with nitroformaldoxime and an anhydrous solvent such as DCM.
- **Nitrile Oxide Generation:** The solution is cooled to 0°C in an ice bath. A solution of the oxidizing agent (e.g., NCS) in the same anhydrous solvent is added dropwise to the stirred solution of the oxime. A base, such as triethylamine, is subsequently added to facilitate the dehydrochlorination, leading to the in situ formation of nitroformonitrile oxide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Cycloaddition:** Ethylene gas is then bubbled through the reaction mixture containing the freshly generated nitrile oxide. The reaction is allowed to proceed at room temperature, and the consumption of the nitrile oxide is monitored by TLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **3-Nitro-4,5-dihydroisoxazole**.

Synthesis of 3-Nitro-4,5-dihydroisoxazole



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Caption: Reaction workflow for the synthesis of **3-Nitro-4,5-dihydroisoxazole**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **3-Nitro-4,5-dihydroisoxazole** are not readily available, the expected characteristics can be inferred from its structure and data from analogous compounds.

Spectroscopy	Expected Features
^1H NMR	Two multiplets in the aliphatic region corresponding to the two diastereotopic methylene protons ($-\text{CH}_2$) of the dihydroisoxazole ring. The chemical shifts would be influenced by the adjacent oxygen, nitrogen, and the $\text{C}=\text{N}$ double bond.
^{13}C NMR	Three distinct signals are expected: two for the sp^3 hybridized carbons of the ring and one for the sp^2 hybridized carbon of the $\text{C}=\text{N}$ bond, which is deshielded due to the attached electronegative nitro and imine groups.
IR Spectroscopy	Characteristic absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2), a $\text{C}=\text{N}$ stretching vibration for the isoxazoline ring, and $\text{C}-\text{H}$ stretching vibrations for the methylene groups. [5] [6]
Mass Spectrometry	The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Predicted collision cross section data suggests observable adducts such as $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, and $[\text{M}-\text{H}]^-$. [7]

Potential Biological Activity and Signaling Pathways

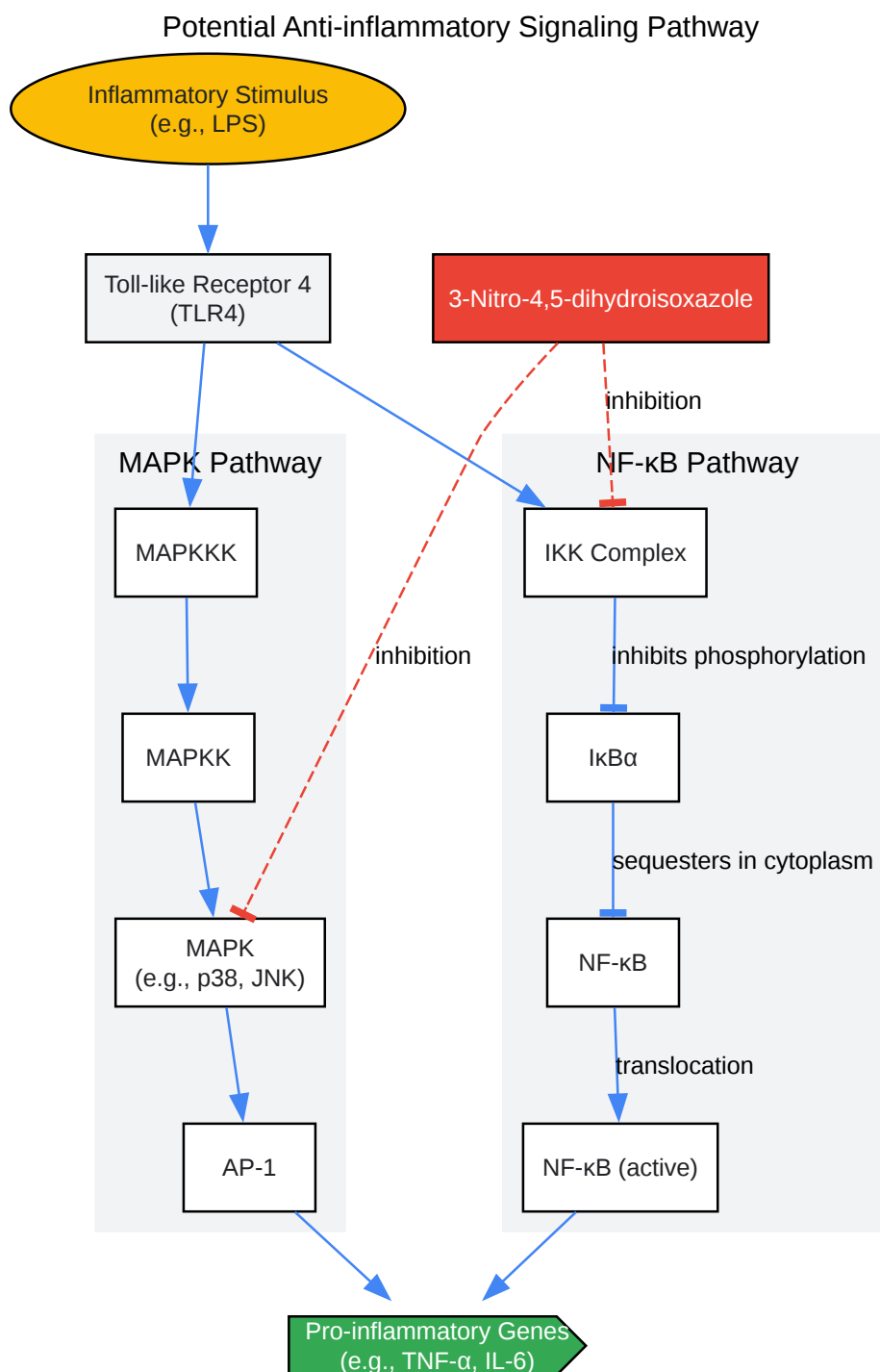
The isoxazole and isoxazoline cores are prevalent in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[\[8\]](#)[\[9\]](#) The presence of a nitro group is also a significant feature in many pharmaceuticals, often contributing to antimicrobial effects through redox cycling, though it can also be associated with toxicity.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Given the structural motifs, **3-Nitro-4,5-dihydroisoxazole** could plausibly exhibit anti-inflammatory or antimicrobial activities. For instance, some 3-aryl-4,5-dihydroisoxazole

derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9]

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism by which a dihydroisoxazole derivative could inhibit inflammatory responses.



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Caption: Postulated inhibition of NF-κB and MAPK pathways by **3-Nitro-4,5-dihydroisoxazole**.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided data and protocols offer a starting point for the synthesis, characterization, and biological evaluation of **3-Nitro-4,5-dihydroisoxazole**.

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